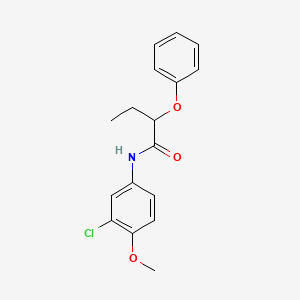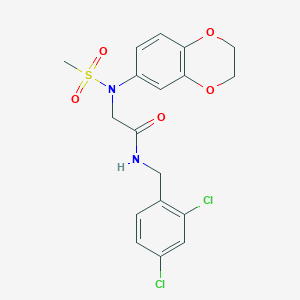methyl]-8-quinolinol](/img/structure/B4076335.png)
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol
描述
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ is a derivative of the quinoline family of compounds, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antibacterial properties. In
作用机制
The mechanism of action of 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complexation leads to a change in the electronic properties of the compound, resulting in the production of a fluorescent signal. The exact nature of the complex formed between this compound and metal ions is still the subject of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, its effects on biological systems are still the subject of ongoing research. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol is its high selectivity for metal ions, which makes it useful in a variety of applications. Additionally, this compound is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, this compound has some limitations, including its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes. These factors must be taken into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol. One area of interest is the development of new applications for the compound, including its use as a biosensor for the detection of metal ions in biological samples. Another area of research is the optimization of the synthesis method to improve yields and purity. Additionally, the mechanism of action of this compound and its effects on biological systems are still the subject of ongoing research, and further studies in these areas may lead to the development of new therapeutic agents.
科学研究应用
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper and zinc, producing a fluorescent signal that can be detected using spectroscopic techniques. This property of this compound has been exploited in a variety of applications, including the detection of metal ions in biological samples and the monitoring of metal ion concentrations in environmental samples.
属性
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-10-11-24-20(12-14)26-21(17-4-3-5-18(13-17)27(29)30)19-9-8-16-7-6-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGPVQFFRJBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(4-ethoxyphenyl)-2-furyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4076257.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)](/img/structure/B4076264.png)
![1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076275.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)
![1-{3-[(4-chlorophenyl)thio]propyl}piperazine oxalate](/img/structure/B4076317.png)
![methyl 4-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4076318.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)

![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)

![1-[4-(2-sec-butylphenoxy)butyl]piperazine oxalate](/img/structure/B4076359.png)